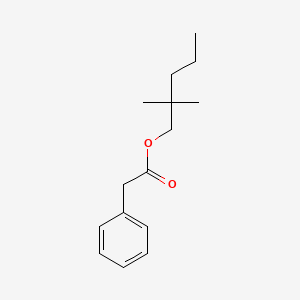
2,2-Dimethylpentyl 2-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylpentyl 2-phenylacetate is an organic compound with the molecular formula C15H22O2. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is known for its unique structural features, which include a dimethylpentyl group and a phenylacetate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpentyl 2-phenylacetate typically involves the esterification of phenylacetic acid with 2,2-dimethylpentanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethylpentyl 2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted by other nucleophiles, such as amines or alcohols, to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acid or base catalysts are often employed to facilitate substitution reactions.
Major Products Formed
Oxidation: Phenylacetic acid and 2,2-dimethylpentanol.
Reduction: 2,2-Dimethylpentanol.
Substitution: Various amides or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Dimethylpentyl 2-phenylacetate is utilized in several scientific research fields:
Chemistry: It serves as a model compound for studying esterification and hydrolysis reactions.
Biology: The compound is used in biochemical assays to investigate enzyme activity and substrate specificity.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: The ester is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethylpentyl 2-phenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release phenylacetic acid and 2,2-dimethylpentanol, which may interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl phenylacetate: Similar ester with an ethyl group instead of a dimethylpentyl group.
Methyl phenylacetate: Similar ester with a methyl group.
Phenylacetic acid: The parent acid of the ester.
Uniqueness
2,2-Dimethylpentyl 2-phenylacetate is unique due to its specific structural features, which confer distinct chemical and physical properties. The presence of the dimethylpentyl group provides steric hindrance, affecting the reactivity and stability of the ester. This makes it a valuable compound for studying the effects of steric factors on chemical reactions and biological interactions.
Propiedades
Número CAS |
5458-35-5 |
|---|---|
Fórmula molecular |
C15H22O2 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
2,2-dimethylpentyl 2-phenylacetate |
InChI |
InChI=1S/C15H22O2/c1-4-10-15(2,3)12-17-14(16)11-13-8-6-5-7-9-13/h5-9H,4,10-12H2,1-3H3 |
Clave InChI |
RHZRKWRJMMAMTC-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(C)COC(=O)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















